Sulfo-Cyanine7.5 azide
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Overview
Description
Sulfo-Cyanine7.5 azide: is a heptamethyne cyanine dye that is highly hydrophilic and water-soluble. It is designed for the near-infrared region of the spectrum, making it an excellent choice for in vivo imaging applications. The compound is known for its high fluorescence quantum yield, which is significantly higher than that of Indocyanine Green (ICG), a similar dye with a long history of in vivo use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7.5 azide can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free click chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures such as NMR and HPLC-MS to confirm the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine7.5 azide primarily undergoes click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction can be catalyzed by copper (CuAAC) or proceed without copper (SPAAC) for bioorthogonal labeling .
Common Reagents and Conditions:
Copper-Catalyzed Click Chemistry: Requires a copper(I) catalyst and a terminal alkyne.
Copper-Free Click Chemistry: Utilizes cyclooctynes or other strained alkynes.
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are used for labeling biomolecules such as proteins, peptides, and nucleic acids .
Scientific Research Applications
Sulfo-Cyanine7.5 azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed for labeling and imaging of biomolecules in live cells and tissues.
Medicine: Utilized in near-infrared imaging for diagnostic purposes, including tumor detection and angiography.
Industry: Applied in the development of fluorescent probes and dyes for various analytical techniques .
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7.5 azide involves its high fluorescence quantum yield and near-infrared absorption and emission properties. The compound’s polymethine chain, reinforced with a trimethylene bridge, enhances its stability and fluorescence efficiency. When used in imaging, the dye absorbs light at a specific wavelength (778 nm) and emits fluorescence at a longer wavelength (797 nm), allowing for deep tissue penetration and high-resolution imaging .
Comparison with Similar Compounds
Indocyanine Green (ICG): A widely used near-infrared dye with lower fluorescence quantum yield compared to Sulfo-Cyanine7.5 azide.
Sulfo-Cyanine7 azide: Another cyanine dye with similar properties but slightly different absorption and emission spectra.
Sulfo-Cyanine5.5 azide: A related dye used for click chemistry with red fluorescence .
Uniqueness: this compound stands out due to its higher fluorescence quantum yield, making it more efficient for imaging applications. Its hydrophilicity and water solubility also contribute to its superior performance in biological environments .
Properties
Molecular Formula |
C48H51K3N6O13S4 |
---|---|
Molecular Weight |
1165.5 g/mol |
IUPAC Name |
tripotassium;3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3 |
InChI Key |
QXFFSPPKMMLKON-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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